molecular formula C19H36ClNO2 B2606233 1-(cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217648-97-9

1-(cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No.: B2606233
CAS No.: 1217648-97-9
M. Wt: 345.95
InChI Key: DFVBXQKXOIHKLR-UHFFFAOYSA-N
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Description

1-(cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a bicyclic amine derivative with a complex stereochemical profile. Its structure comprises three key components:

  • A propan-2-ol linker with an ether bridge to a (1S,4R)-configured 1,7,7-trimethylbicyclo[2.2.1]heptane moiety (contributing rigidity and lipophilicity).
  • A hydrochloride salt enhancing solubility in aqueous media .

The compound’s bicyclo[2.2.1]heptane core (a norbornane derivative) imposes steric constraints that influence receptor binding and metabolic stability. Its hydrochloride form improves bioavailability, as noted in structurally similar compounds .

Properties

IUPAC Name

1-(cyclohexylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO2.ClH/c1-18(2)14-9-10-19(18,3)17(11-14)22-13-16(21)12-20-15-7-5-4-6-8-15;/h14-17,20-21H,4-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVBXQKXOIHKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCC(CNC3CCCCC3)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride involves multiple steps. One common approach is to start with the preparation of the bicyclic heptane derivative, followed by the introduction of the cyclohexylamino group and the propanol moiety. The reaction conditions typically involve the use of strong bases, protective groups, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(Cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context.

Comparison with Similar Compounds

Key Findings :

  • Cyclohexyl vs.
  • Bicyclic vs. Monocyclic Cores: The bicyclo[2.2.1]heptane framework improves metabolic stability over monocyclic analogs (e.g., cyclohexyl derivatives) due to reduced enzymatic accessibility .
  • Salt Forms : Hydrochloride salts universally improve aqueous solubility, but lipophilic substituents (e.g., butyl) counteract this effect .

Stereochemical and Isomeric Comparisons

The (1S,4R) configuration of the bicycloheptane moiety is critical. For example:

  • (1S,4R)- vs. (1R,4S)-Isomers: The (1S,4R) isomer exhibits higher binding affinity to adrenergic receptors in preclinical studies, likely due to optimal spatial alignment of the ether oxygen and amino group .
  • Camphanoyl Derivatives: Derivatives like (1S,4R)-camphanoyl chloride share the bicyclic framework but lack the propanol linker, resulting in distinct reactivity and biological activity .

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolism: Bicyclic compounds with methyl groups (e.g., 1,7,7-trimethyl) resist cytochrome P450 oxidation better than non-methylated analogs .
  • Bioavailability: The target compound’s logP (~2.8) balances membrane permeability and solubility, whereas butylamino analogs (logP ~3.5) show higher tissue accumulation but lower plasma concentrations .

Structural Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (e.g., MACCS keys):

  • Tc = 0.85 vs. CAS 20041-49-0 (isopropylamino analog): High similarity due to shared bicyclic core and propanol linker.
  • Tc = 0.62 vs. tert-butylamino cyclohexyl derivative: Lower similarity due to monocyclic structure .

Biological Activity

1-(Cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure:

  • Molecular Formula : C₁₈H₃₃ClN₂O₂
  • Molecular Weight : 336.92 g/mol

Anticonvulsant Activity

Research has indicated that derivatives of bicyclic compounds similar to this compound exhibit significant anticonvulsant properties. A study demonstrated that a related compound showed prolonged protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), with mortality protection rates of up to 100% after 24 hours post-administration .

Time Post Administration% Mortality Protection
3 hours80%
24 hours100%

This suggests that the compound may act on similar pathways as traditional antiepileptic drugs, providing a basis for further investigation into its anticonvulsant potential.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of bicyclic compounds. Studies have shown that certain derivatives possess reasonable activity against Mycobacterium tuberculosis. One compound demonstrated a minimal inhibitory concentration (MIC) comparable to classical anti-TB agents like ethambutol .

The proposed mechanisms for the biological activity of this class of compounds include:

  • GABAergic Modulation : Many bicyclic compounds enhance GABAergic transmission, which is crucial for their anticonvulsant effects.
  • Enzymatic Cleavage : The gradual release of active terpenoid components through enzymatic cleavage may contribute to prolonged biological activity observed in studies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticonvulsant Study : A study comparing the efficacy of various compounds showed that the bicyclic derivative provided significant protection against induced seizures over extended periods compared to standard treatments like valproic acid (VPA) .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that certain bicyclic derivatives exhibited effective inhibition against Mycobacterium tuberculosis, supporting their potential as therapeutic agents in infectious diseases .

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